Scientific Field: Organic Chemistry
Summary of the Application: Borylation is a chemical process that involves the addition of a boron group to a molecule. .
Methods of Application: This process typically involves the use of a palladium catalyst
Results or Outcomes: The result of this process is the formation of pinacol benzyl boronate
Summary of the Application: Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond. .
Methods of Application: This process typically involves the use of transition metal catalysts
Results or Outcomes: The result of this process is the formation of boron-containing organic compounds
Summary of the Application: This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Methods of Application: The process typically involves the use of a copper catalyst.
Results or Outcomes: The result of this process is the formation of aryl boronates.
Summary of the Application: This compound can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.
Methods of Application: The process typically involves the use of a catalyst.
Results or Outcomes: The result of this process is the formation of chiral allenyl boronates.
Summary of the Application: This compound can be used for the synthesis of boronic esters, which are important intermediates in organic synthesis.
Methods of Application: The process typically involves the reaction of the boronic acid with an alcohol in the presence of a catalyst.
Results or Outcomes: The result of this process is the formation of boronic esters.
Summary of the Application: This compound can be used for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.
Methods of Application: The process typically involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst.
Results or Outcomes: The result of this process is the formation of biaryl compounds.
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is an organic compound characterized by a carbamate functional group attached to a phenyl ring that is further substituted with a boron-containing group. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the boron moiety in its structure suggests potential applications in various fields, including medicinal chemistry and materials science.
The chemical behavior of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is influenced by both the carbamate and boron functionalities. Key reactions include:
The synthesis of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can typically be achieved through several methods:
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has potential applications in various fields:
Interaction studies involving ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate would focus on:
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
Ethyl Carbamate | CH₃CH₂OC(O)NH₂ | Simple carbamate without boron; known carcinogen. |
Boronic Acid Derivatives | R-B(OH)₂ | Contains boron; used in Suzuki coupling reactions. |
Phenyl Carbamate | C₆H₅OC(O)NH₂ | Similar phenolic structure; lacks boron functionality. |
4-Aminophenylboronic Acid | C₆H₄(B(OH)₂)(NH₂) | Contains both amine and boron; used in medicinal chemistry. |
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate's unique combination of a carbamate group and a tetramethyl dioxaborolane moiety distinguishes it from other compounds by potentially enhancing its reactivity and biological activity compared to simpler analogs.
This comprehensive overview illustrates the significance of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate across various scientific domains while emphasizing its unique structural characteristics and potential applications.